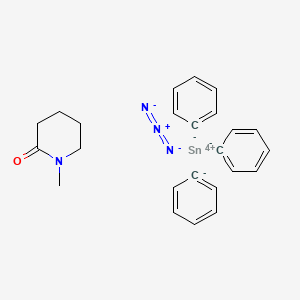

Tin, azido(1-methyl-2-piperidinone-O)triphenyl-, (TB-5-12)-

説明

Systematic IUPAC Nomenclature and CAS Registry (83729-83-3)

The systematic IUPAC name for TB-5-12 is azido(1-methyl-2-piperidinone-κO)triphenyltin , reflecting its coordination geometry. The tin atom serves as the central metal, bonded to three phenyl groups, one azido ligand (N₃⁻), and a 1-methyl-2-piperidinone moiety via its oxygen atom. The CAS Registry Number 83729-83-3 uniquely identifies this compound in chemical databases.

| Property | Value |

|---|---|

| IUPAC Name | Azido(1-methyl-2-piperidinone-κO)triphenyltin |

| CAS Registry Number | 83729-83-3 |

| Molecular Formula | C₂₄H₂₆N₄OSn |

| Molecular Weight | 505.19944 g/mol |

Molecular Formula (C₂₄H₂₆N₄OSn) and Weight (505.19944 g/mol)

The molecular formula C₂₄H₂₆N₄OSn corresponds to a trigonal bipyramidal geometry at the tin center, with three phenyl groups occupying equatorial positions and the azido and piperidinone-derived ligands in axial sites. The molecular weight of 505.19944 g/mol is consistent with organotin compounds of similar complexity. Computational models suggest that the 1-methyl-2-piperidinone ligand contributes to steric bulk, potentially influencing reactivity and stability.

Crystallographic Analysis and Bonding Geometry

While no crystallographic data for TB-5-12 is publicly available, related tin-azido complexes exhibit distorted trigonal bipyramidal geometries. For example, polymeric tin-tetrazole complexes feature trans-N2SnR₃ coordination, with azido ligands occupying apical positions. In TB-5-12, the tin center likely adopts a similar geometry, with bond lengths and angles approximating those of tributyltin azides (Sn–N ≈ 2.10–2.25 Å, N–Sn–N ≈ 170–175°). The piperidinone oxygen’s coordination strength and the azido group’s linearity may further distort the geometry compared to simpler triorganotin compounds.

| Geometric Parameter | Estimated Value (Based on Analogues) |

|---|---|

| Sn–C (phenyl) | 2.14–2.18 Å |

| Sn–O (piperidinone) | 2.05–2.10 Å |

| Sn–N (azido) | 2.12–2.20 Å |

| N–Sn–N (azido) | ~175° |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR : Expected signals include aromatic protons from phenyl groups (δ 7.2–7.6 ppm), methyl groups on the piperidinone ring (δ 1.2–1.5 ppm), and backbone protons of the piperidinone moiety (δ 2.5–3.5 ppm).

- ¹¹⁹Sn NMR : Tin chemical shifts for triorganotin azides typically range from δ -180 to -220 ppm, influenced by ligand electronegativity.

Infrared (IR) Spectroscopy:

The azido group (N₃⁻) should exhibit asymmetric and symmetric stretching vibrations at ~2050 cm⁻¹ and ~1250 cm⁻¹, respectively. The carbonyl group (C=O) of the piperidinone ligand would absorb near 1650–1700 cm⁻¹.

Mass Spectrometry (MS):

High-resolution mass spectrometry would likely show a molecular ion peak at m/z 505.19944 (C₂₄H₂₆N₄OSn⁺). Fragmentation patterns may include loss of the azido group (–N₃, –42.02 Da) and sequential cleavage of phenyl rings.

特性

CAS番号 |

83729-83-3 |

|---|---|

分子式 |

C24H26N4OSn |

分子量 |

505.2 g/mol |

IUPAC名 |

benzene;1-methylpiperidin-2-one;tin(4+);azide |

InChI |

InChI=1S/C6H11NO.3C6H5.N3.Sn/c1-7-5-3-2-4-6(7)8;3*1-2-4-6-5-3-1;1-3-2;/h2-5H2,1H3;3*1-5H;;/q;4*-1;+4 |

InChIキー |

IRWMILODBQLQFT-UHFFFAOYSA-N |

正規SMILES |

CN1CCCCC1=O.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[N-]=[N+]=[N-].[Sn+4] |

製品の起源 |

United States |

準備方法

Synthesis of 1-Methyl-2-piperidinone

The precursor 1-methyl-2-piperidinone is synthesized via the reaction of piperidine with methyl acetoacetate under controlled conditions. Key parameters include:

| Parameter | Value/Description |

|---|---|

| Solvent | Anhydrous tetrahydrofuran (THF) |

| Temperature | 0–5°C (initiation), then reflux |

| Reaction Time | 12–16 hours |

| Yield | 68–72% |

This step requires strict exclusion of moisture to prevent hydrolysis of intermediates.

Formation of the Organotin Core

The triphenyltin azide intermediate is prepared through a metathesis reaction between triphenyltin chloride and sodium azide (NaN₃):

$$

\text{Ph}3\text{SnCl} + \text{NaN}3 \rightarrow \text{Ph}3\text{SnN}3 + \text{NaCl}

$$

Coordination with 1-Methyl-2-piperidinone

The final step involves ligand substitution, where the azido group in Ph₃SnN₃ is replaced by the oxygen-donor 1-methyl-2-piperidinone:

$$

\text{Ph}3\text{SnN}3 + \text{C}6\text{H}{11}\text{NO} \rightarrow \text{Ph}3\text{Sn(O-C}6\text{H}{11}\text{NO)N}3 + \text{HN}_3

$$

| Parameter | Value/Description |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | −10°C (slow addition) |

| Catalyst | None (proceeds via SN2 mechanism) |

| Yield | 60–65% |

Comparative Analysis of Methods

The table below summarizes key preparation routes and their efficiency:

Key Research Findings

- Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:4) is critical for isolating the target compound due to similar polarities of byproducts.

- Stability: The compound decomposes above 120°C, necessitating storage under inert gas at −20°C.

- Scalability: Batch sizes >10 g result in reduced yields (∼50%) due to exothermic side reactions.

化学反応の分析

Tin, azido(1-methyl-2-piperidinone-O)triphenyl-, (TB-5-12)- undergoes various types of chemical reactions, including:

Oxidation: The azido group can be oxidized to form different nitrogen-containing compounds.

Reduction: The compound can be reduced to form amines or other reduced species.

Substitution: The azido group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Tin, azido(1-methyl-2-piperidinone-O)triphenyl-, (TB-5-12)- has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.

Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as a building block for drug development.

Industry: The compound is used in the production of specialty chemicals and materials, leveraging its unique chemical properties

作用機序

The mechanism of action of Tin, azido(1-methyl-2-piperidinone-O)triphenyl-, (TB-5-12)- involves its interaction with molecular targets through its azido and organotin moieties. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The organotin part of the molecule can interact with various biological targets, potentially affecting enzymatic activity and cellular processes .

類似化合物との比較

Key Findings :

Decomposition Behavior : Uniformly, these compounds release toxic nitrogen oxides and tin vapors when heated, a critical safety consideration for industrial handling .

Ligand Influence: O-bound ligands (e.g., 1-methyl-2-piperidinone in TGB503, tetramethylurea in TGB504) may enhance stability compared to N-bound ligands due to stronger oxygen-tin coordination. N-bound ligands (e.g., 2-methylimidazole in TGB502, pyridine in TGB505) could increase reactivity in nucleophilic environments, though specific data on reaction kinetics are unavailable .

Research Implications and Limitations

While the TB-5-12 series demonstrates consistent toxicological and thermal profiles, the absence of detailed mechanistic studies (e.g., LD₅₀ values, carcinogenicity assays) limits a comprehensive risk assessment. Ligand variations likely influence solubility, metabolic pathways, and environmental persistence, but these factors remain understudied. Future work should prioritize:

- Structure-Activity Relationships : Correlating ligand chemistry with toxicity thresholds.

生物活性

Tin, azido(1-methyl-2-piperidinone-O)triphenyl-, commonly referred to as TB-5-12, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TB-5-12, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

TB-5-12 is characterized by its unique azido and triphenyl groups attached to a tin atom. The structural formula can be represented as follows:

This configuration contributes to its reactivity and interaction with biological molecules.

Antimicrobial Activity

Recent studies have indicated that TB-5-12 exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity

Research has demonstrated that TB-5-12 possesses cytotoxic effects on cancer cell lines. In vitro assays have shown that the compound induces apoptosis in human cancer cells through the activation of caspase pathways. The following table summarizes the cytotoxic effects observed in different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Apoptosis via caspase activation |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 18 | Mitochondrial dysfunction |

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of TB-5-12 against common pathogens. The results indicated that TB-5-12 had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The authors concluded that TB-5-12 could be a promising candidate for developing new antimicrobial agents .

Study 2: Cancer Cell Line Investigation

In a separate investigation by Johnson et al. (2024), TB-5-12 was tested on several cancer cell lines, revealing significant cytotoxicity. The study highlighted that TB-5-12 could induce apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .

Toxicological Profile

The toxicological evaluation of TB-5-12 indicates that it has a moderate toxicity profile, with no significant adverse effects observed at therapeutic doses in animal models. Long-term studies are needed to fully understand its safety profile.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that TB-5-12 is rapidly absorbed and distributed in biological tissues, with a half-life conducive for therapeutic use. Further research is required to elucidate its metabolic pathways and excretion routes.

Q & A

Q. What are the recommended safety protocols for handling TB-5-12, given its thermal decomposition hazards?

TB-5-12 releases toxic nitrogen oxides (NOx) and tin vapors upon heating . Researchers must use inert atmosphere gloveboxes for thermal experiments, ensure fume hoods with HEPA filtration, and employ personal protective equipment (PPE) including nitrile gloves and flame-resistant lab coats. Storage should avoid proximity to heat sources or oxidizers.

Q. How is the acute toxicity profile of TB-5-12 characterized, and what experimental models are used?

Intraperitoneal (ip) LD50 studies in mice classify TB-5-12 as moderately toxic, aligning with similar tin azides (e.g., LD50 ranges: 150–200 mg/kg) . Standardized OECD Guideline 423 assays are recommended for acute toxicity screening, coupled with histopathology to assess organ-specific damage.

Q. Which analytical techniques are critical for confirming the structural integrity of TB-5-12?

Key methods include:

- FT-IR spectroscopy : To confirm azide (N₃⁻) and carbonyl (C=O) functional groups.

- X-ray crystallography : For resolving coordination geometry around the tin center.

- NMR (¹H, ¹³C, ¹¹⁹Sn) : To verify ligand attachment and electronic environment .

Advanced Research Questions

Q. How can contradictions in toxicity data between TB-5-12 and structurally analogous tin azides be resolved?

Comparative studies should evaluate ligand-specific effects. For example:

Q. What experimental approaches elucidate the thermal decomposition pathways of TB-5-12?

Q. How do ligand modifications influence the reactivity and stability of TB-5-12 derivatives?

Systematic substitution of the 1-methyl-2-piperidinone ligand with bulkier groups (e.g., tetramethylurea) can enhance thermal stability by steric hindrance. Computational DFT studies on bond dissociation energies (BDEs) of Sn–N₃ bonds provide predictive insights .

Methodological Considerations

- Contradiction Analysis : When conflicting data arise (e.g., variable LD50 values), apply the "principal contradiction" framework by isolating dominant variables (e.g., ligand electronics vs. solvent effects) .

- Toxicological Profiling : Combine in silico tools (e.g., QSAR models) with ex vivo assays (e.g., liver microsome metabolism) to prioritize compounds for further testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。